molecular formula C8H11N3O3 B6145413 4-(1H-1,2,3-triazol-1-yl)oxane-4-carboxylic acid CAS No. 2169605-84-7

4-(1H-1,2,3-triazol-1-yl)oxane-4-carboxylic acid

Cat. No.: B6145413
CAS No.: 2169605-84-7
M. Wt: 197.2
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Description

4-(1H-1,2,3-triazol-1-yl)oxane-4-carboxylic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-triazol-1-yl)oxane-4-carboxylic acid typically involves the use of “click” chemistry, a term coined to describe a class of biocompatible chemical reactions that are modular, wide in scope, and give high yields . One common method involves the cycloaddition reaction between azides and alkynes in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of click chemistry are often employed due to their efficiency and reliability. Industrial synthesis would likely involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-1,2,3-triazol-1-yl)oxane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups to the triazole ring.

Comparison with Similar Compounds

Uniqueness: 4-(1H-1,2,3-triazol-1-yl)oxane-4-carboxylic acid is unique due to its specific structure, which combines the triazole ring with an oxane and carboxylic acid group. This unique combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

2169605-84-7

Molecular Formula

C8H11N3O3

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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